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Introduction
Non-alcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated

steatohepatitis (MASH), is a progressive form of non-alcoholic fatty liver disease (NAFLD)

characterized by hepatic steatosis, inflammation, and fibrosis. Chiglitazar, a novel peroxisome

proliferator-activated receptor (PPAR) pan-agonist, has emerged as a promising therapeutic

agent for metabolic diseases, including type 2 diabetes and NASH.[1][2][3] As the world's first

approved PPAR pan-agonist, it modulates the activity of PPARα, PPARγ, and PPARδ, which

are key regulators of glucose and lipid metabolism, as well as inflammatory responses.[4][5]

Preclinical and clinical studies are elucidating its potential in treating NASH by addressing its

core pathological features: steatosis, inflammation, and fibrosis.

These application notes provide a comprehensive overview of the use of Chiglitazar in
preclinical NASH research models, including detailed experimental protocols and a summary of

its therapeutic effects.

Mechanism of Action
Chiglitazar exerts its therapeutic effects in NASH by activating all three PPAR subtypes:
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PPARα: Primarily expressed in the liver, its activation enhances fatty acid oxidation, leading

to a reduction in hepatic lipid accumulation (steatosis).

PPARγ: Mainly found in adipose tissue, its activation improves insulin sensitivity, which is

often impaired in NASH patients. This helps to reduce the influx of fatty acids to the liver.

PPARδ (or β): Ubiquitously expressed, its activation also contributes to fatty acid oxidation

and has been shown to have anti-inflammatory effects.

The combined activation of these receptors results in a multi-faceted approach to treating

NASH, addressing metabolic dysregulation, inflammation, and fibrogenesis.

Preclinical Research Applications
Chiglitazar has been evaluated in various in vitro and in vivo models of NASH, demonstrating

its potential to mitigate key pathological features of the disease.

In Vitro Models
Human Skin Fibroblasts and Liver Stellate Cells: In studies using transforming growth factor-

beta (TGF-β) to induce a fibrotic response, Chiglitazar has been shown to reduce the

proliferation of these cell types. It also decreases the gene expression of key fibrotic markers

such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).

In Vivo Animal Models
Chiglitazar has demonstrated efficacy in several mouse models of NASH, each recapitulating

different aspects of the human disease.

Methionine and Choline Deficient (MCD) Diet Model: This model is characterized by

significant steatohepatitis and inflammation. Chiglitazar treatment in this model has been

shown to alleviate liver steatosis and inflammation.

Carbon Tetrachloride (CCl4) Induced Fibrosis Model: CCl4 is a hepatotoxin that induces

significant liver fibrosis. In this model, Chiglitazar has been effective in ameliorating liver

inflammation and fibrosis.
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High-Fat Diet (HFD) + CCl4 Model: This combination model induces a NASH phenotype with

both metabolic and fibrotic components. Chiglitazar has shown to improve liver

inflammation and fibrosis in this more clinically relevant model.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies on Chiglitazar in NASH.

Table 1: Effects of Chiglitazar in Preclinical NASH Models

Model Key Findings Reference

MCD Diet
Alleviated liver steatosis and

inflammation.

CCl4
Ameliorated liver inflammation

and fibrosis.

HFD + CCl4
Improved liver inflammation

and fibrosis.

In Vitro (TGF-β stimulated

fibroblasts/stellate cells)

Reduced cell proliferation and

decreased gene expression of

α-SMA and CTGF.

Table 2: Phase II Clinical Trial (CGZ203 Study) of Chiglitazar in NASH Patients
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Parameter Dosage Duration Outcome Reference

Primary Efficacy

Endpoint

48 mg or 64 mg

daily
18 weeks

Significant

reduction in liver

fat content as

measured by

MRI-PDFF

compared to

placebo.

Secondary

Efficacy

Endpoints

48 mg or 64 mg

daily
18 weeks

Dose-dependent

improvements in

non-invasive

markers of

hepatocyte

damage,

inflammation,

and fibrosis.

Experimental Protocols
The following are detailed protocols for inducing NASH in animal models and for the

administration of Chiglitazar, based on methodologies used in preclinical research.

Protocol 1: Induction of NASH using a Methionine and
Choline Deficient (MCD) Diet

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C)

with ad libitum access to standard chow and water for at least one week.

NASH Induction: Switch the diet to an MCD diet (e.g., A02082002B, Research Diets Inc.) for

4-8 weeks.

Monitoring: Monitor body weight and food intake regularly. The MCD diet typically causes

weight loss.
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Endpoint Analysis: At the end of the study period, collect blood and liver tissue for

biochemical and histological analysis.

Protocol 2: Induction of Liver Fibrosis using Carbon
Tetrachloride (CCl4)

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Acclimatization: As described in Protocol 1.

Fibrosis Induction: Administer CCl4 (0.5-1.0 mL/kg body weight) via intraperitoneal (i.p.)

injection twice weekly. CCl4 is typically diluted in a vehicle such as corn oil or olive oil.

Duration: Continue CCl4 administration for 4-12 weeks, depending on the desired severity of

fibrosis.

Monitoring: Monitor for signs of toxicity and changes in body weight.

Endpoint Analysis: Collect blood and liver tissue for analysis 48-72 hours after the final CCl4

injection.

Protocol 3: Combination Model: High-Fat Diet (HFD) and
CCl4

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

Acclimatization: As described in Protocol 1.

NASH Induction:

Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for the entire study duration.

After an initial period of HFD feeding (e.g., 6-8 weeks) to establish steatosis, begin weekly

or bi-weekly i.p. injections of a low dose of CCl4 (e.g., 0.2-0.5 mL/kg) for an additional 4-8

weeks.

Monitoring: Monitor body weight, food intake, and glucose tolerance (optional).
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Endpoint Analysis: Collect blood and liver tissue for comprehensive analysis of metabolic,

inflammatory, and fibrotic parameters.

Administration of Chiglitazar
Route of Administration: Oral gavage is the most common route for preclinical studies,

mimicking the clinical route of administration.

Dosage: Effective doses in mouse models of NASH have not been specifically published in

the search results. However, for other PPAR agonists like Saroglitazar, a dose of 3 mg/kg

has been used. Dosages for Chiglitazar would need to be determined through dose-ranging

studies.

Vehicle: Chiglitazar can be suspended in a vehicle such as 0.5% carboxymethylcellulose

(CMC) for oral administration.

Frequency: Once daily administration is typical.

Treatment Period: Treatment can be initiated either prophylactically (at the same time as the

NASH-inducing diet/agent) or therapeutically (after the establishment of NASH pathology).

Mandatory Visualizations
Signaling Pathway of Chiglitazar in NASH
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Caption: Mechanism of action of Chiglitazar in NASH.

Experimental Workflow for HFD + CCl4 NASH Model and
Chiglitazar Treatment
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Caption: Workflow for HFD + CCl4 NASH model study.

Conclusion
Chiglitazar, as a PPAR pan-agonist, presents a promising therapeutic strategy for NASH by

simultaneously targeting metabolic dysregulation, inflammation, and fibrosis. The preclinical

models and protocols outlined in these application notes provide a framework for researchers

to further investigate the efficacy and mechanisms of Chiglitazar and other PPAR agonists in

the context of NASH drug discovery and development. The positive results from the Phase II

clinical trial further support its potential as a future treatment for patients with NASH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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